molecular formula C20H32O5 B160466 Prostaglandin F3alpha CAS No. 745-64-2

Prostaglandin F3alpha

Cat. No. B160466
CAS RN: 745-64-2
M. Wt: 352.5 g/mol
InChI Key: SAKGBZWJAIABSY-SAMSIYEGSA-N
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Description

Prostaglandin F3alpha is not directly mentioned in the provided papers; however, the papers do discuss various prostaglandins, including PGF2alpha, which is closely related. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. Prostaglandin F2alpha (PGF2alpha) is a product of cyclooxygenase-catalyzed metabolism of arachidonic acid and has been studied for its role in various biological processes, including the induction of cardiomyocyte hypertrophy and the initiation of cell proliferation in cultured mouse fibroblasts .

Synthesis Analysis

The synthesis of prostaglandins, including PGF1alpha and related substances, has been achieved through the use of epoxybicyclo[3.1.0]hexane derivatives. This process involves an acid-catalyzed opening and rearrangement of the epoxybicyclo[3.1.0] hexanes . Another approach to the total synthesis of PGF2alpha utilized a nickel(0)-catalyzed cyclization of 1,3-diene and tethered aldehyde, proceeding via a transmetalation of nickelacycle with diisobutylaluminum acetylacetonate .

Molecular Structure Analysis

The molecular structures of prostaglandins are characterized by a cyclopentane ring and vary by the functional groups attached to this core structure. The papers provided do not detail the molecular structure of PGF3alpha, but they do describe the structures of PGF1alpha and PGF2alpha, which involve multiple chiral carbon centers and geometrically defined olefins .

Chemical Reactions Analysis

Prostaglandin F2alpha can induce various biological responses by activating its cognate receptor, FP. It can also be activated by free radical catalyzed isoprostanes, which are products of arachidonic acid peroxidation. The activation of downstream signaling pathways by PGF2alpha and isoprostanes can be differential, indicating that these compounds can induce distinct chemical reactions within the cell .

Physical and Chemical Properties Analysis

The physical and chemical properties of prostaglandins, including their stability, solubility, and reactivity, are influenced by their molecular structure. The papers provided discuss the biological properties of PGF2alpha, such as its ability to induce hypertrophy in cardiomyocytes and to initiate cell proliferation in fibroblasts. These properties are a result of the interaction of PGF2alpha with specific receptors and signaling pathways . Additionally, the urinary excretion of prostaglandins like PGF2alpha indicates their role in renal physiology and their potential as biomarkers for renal function .

Scientific Research Applications

  • Skin and Melanocyte Regulation : PGF2alpha, a closely related compound to PGF3α, has been shown to stimulate activity and expression of tyrosinase, a key enzyme in melanin synthesis, in melanocytes. It also activates signals for melanocyte differentiation in response to ultraviolet radiation, suggesting its role in skin photoprotection and pigmentation (Scott et al., 2005).

  • Cell Proliferation : PGF2alpha is capable of initiating DNA synthesis and cell proliferation in mouse fibroblast cultures, highlighting its role in cellular growth regulation (de Asúa, Clingan, & Rudland, 1975).

  • Myometrial Contraction and Pregnancy : PGF2 alpha and its receptors are expressed in human myometrium and undergo down-regulation during pregnancy, indicating a significant role in myometrial relaxation and maintenance of pregnancy (Matsumoto et al., 1997).

  • Ocular Health and Glaucoma Treatment : PGF2alpha analogs have been hypothesized to reduce intraocular pressure via relaxation of the ciliary muscle, contributing to glaucoma treatment strategies (Doucette & Walter, 2017).

  • Inflammatory and Reproductive Systems : PGF2alpha is involved in luteolysis, the regression of the corpus luteum, by inhibiting steroidogenic acute regulatory protein expression, which plays a vital role in reproductive biology (Liu, Merkler, Zhang, & McLean, 2007).

  • Prostaglandin Synthesis and Regulation : Research shows that PGF2alpha can induce expression of prostaglandin G/H synthase-2 in ovine luteal cells, suggesting a feedback loop in prostaglandin production, critical for understanding various physiological processes (Tsai & Wiltbank, 1997).

Future Directions

Prostaglandins, particularly prostaglandin E2 and prostaglandin D2, have been studied for their effects on differentiation and neural conversion . They are also being considered as candidates for the development of new therapeutic drugs for motor neuron diseases .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKGBZWJAIABSY-SAMSIYEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F3a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Prostaglandin F3alpha

CAS RN

745-64-2
Record name PGF3α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin F3alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000745642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin F3a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Varghese, A Jala, S Meka, D Adla, S Jangili… - American Journal of …, 2023 - Elsevier
BACKGROUND Hypertensive disorders of pregnancy account for 3% to 10% of maternal-fetal morbidity and mortality worldwide. This condition has been considered one of the leading …
Number of citations: 7 www.sciencedirect.com
S Tamada, T Iguchi, M Kato, T Yamasaki… - Traditional & Kampo …, 2021 - Wiley Online Library
Aim We have previously reported the therapeutic benefits of kamikihito for managing cancer‐related fatigue (CRF) in patients with hormone‐sensitive prostate cancer. Now, due to the …
Number of citations: 0 onlinelibrary.wiley.com
BLDM Brücher, IS Jamall - 4open, 2019 - 4open-sciences.org
Inflammation is the body's reaction to pathogenic (biological or chemical) stimuli and covers a burgeoning list of compounds and pathways that act in concert to maintain the health of …
Number of citations: 8 www.4open-sciences.org
V Dimov - Zhivotnovudni nauki, 1974
Number of citations: 0

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